N-(3-chloro-4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide
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Description
N-(3-chloro-4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C26H33ClN4O3 and its molecular weight is 485.03. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal and Antihelminthic Activity
Compounds with structures related to pyridine derivatives, including those with modifications on piperidine rings and tetrahydroisoquinoline skeletons, have been explored for their insecticidal and antihelminthic activities. For instance, derivatives have shown significant activity against cowpea aphid, suggesting the potential of such compounds in agricultural pest control (Bakhite et al., 2014). Furthermore, modifications on these structures have led to compounds with greater activity than established antihelminthic drugs, indicating potential applications in combating parasitic infections (Surikova et al., 2017).
Anticancer Activity
Certain tetrahydroisoquinoline derivatives have been studied for their potential as anticonvulsant agents, with implications for their utility in neurological disorders and possibly cancer treatment. For example, some derivatives have shown potency comparable to clinical trial drugs for anticonvulsant activity, suggesting their role in cancer research focused on the central nervous system (Gitto et al., 2006).
Antimicrobial Activity
The synthesis of novel 1,2,4-triazole derivatives and their antimicrobial evaluation indicate that certain chemical modifications can lead to compounds with significant antibacterial and antifungal activities. These findings highlight the potential of structurally related compounds in developing new antimicrobial agents to address resistant strains of bacteria and fungi (Bektaş et al., 2007).
Metabolite Analysis and Pharmacokinetics
Understanding the metabolism and pharmacokinetic profile of new drugs is crucial for their development. Research on compounds with similar structures, such as HM781-36B, provides valuable insights into their metabolic pathways, helping in the prediction of metabolite behavior and excretion mechanisms in humans, which is essential for drug safety and efficacy (Kim et al., 2013).
Fluorescent Sensing and Imaging
Bisquinoline derivatives have been developed as fluorescent zinc sensors, demonstrating the capacity for zinc ion-induced fluorescence. This suggests potential applications in cellular fluorescent microscopic analysis, providing a tool for the study of zinc ion distribution and regulation within biological systems (Mikata et al., 2009).
properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33ClN4O3/c1-30-12-6-7-18-15-19(8-10-22(18)30)23(31-13-4-3-5-14-31)17-28-25(32)26(33)29-20-9-11-24(34-2)21(27)16-20/h8-11,15-16,23H,3-7,12-14,17H2,1-2H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUHUVYXKZBQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)OC)Cl)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide |
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